4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one
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Overview
Description
4-(Cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is a complex organic compound that belongs to the quinolinone family This compound is characterized by the presence of a cyclohexylmethoxy group, a thiophene ring, and a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce hydroquinolinone compounds.
Scientific Research Applications
4-(Cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylmethoxy)-3-phenyl-1H-quinolin-2-one
- 4-(Cyclohexylmethoxy)-3-pyridin-2-yl-1H-quinolin-2-one
Uniqueness
4-(Cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C20H21NO2S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H21NO2S/c22-20-18(17-11-6-12-24-17)19(15-9-4-5-10-16(15)21-20)23-13-14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2,(H,21,22) |
InChI Key |
FEQJNUBJXKUOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=C(C(=O)NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
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